YIL781
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O2/c1-16(2)27-12-4-5-18(14-27)15-28-17(3)26-23-11-10-21(13-22(23)24(28)29)30-20-8-6-19(25)7-9-20/h6-11,13,16,18H,4-5,12,14-15H2,1-3H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKXOBMDEXCHHD-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1CC4CCCN(C4)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1C[C@H]4CCCN(C4)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
YIL781: A Technical Guide to a Ghrelin Receptor Biased Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ghrelin receptor (GHSR) is a G-protein coupled receptor (GPCR) critically involved in regulating appetite, energy homeostasis, and gastric motility. Its complex signaling capacity, involving multiple G-protein subtypes and β-arrestin pathways, presents both opportunities and challenges for therapeutic development. Traditional antagonists that block all signaling pathways may lead to undesirable side effects. YIL781, a small-molecule ligand, has emerged as a key pharmacological tool for dissecting this signaling complexity. Initially developed as a GHSR antagonist, this compound has been characterized as a potent biased agonist , selectively activating Gαq/11 and Gα12 G-protein pathways without engaging β-arrestin recruitment.[1][2] This document provides an in-depth technical overview of this compound, summarizing its signaling profile, quantitative data from key experiments, and the methodologies used for its characterization.
Introduction to this compound
This compound (6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-(1-methylethyl)-3-piperidinyl]methyl]-4(3H)-quinazolinone) is a potent small-molecule ligand for the ghrelin receptor (GHSR, GHS-R1a).[3][4] While initially investigated as an antagonist for potential use in treating obesity and related metabolic disorders, detailed pharmacological studies have revealed a more nuanced mechanism of action.[2] this compound exhibits biased agonism, a phenomenon where a ligand stabilizes a specific receptor conformation that preferentially activates a subset of its downstream signaling pathways. In the case of this compound, it selectively promotes signaling through G-protein pathways, particularly Gαq/11, while acting as an antagonist or weak inverse agonist at the β-arrestin pathway. This unique profile makes this compound an invaluable tool for isolating the physiological consequences of Gαq/11-mediated ghrelin receptor signaling from those mediated by other pathways.
Mechanism of Action: Biased Signaling at the Ghrelin Receptor
The ghrelin receptor is pleiotropic, coupling to multiple intracellular signaling partners to elicit a wide range of physiological effects. The native ligand, ghrelin, is a full agonist, activating G-protein pathways (primarily Gαq/11, which leads to intracellular calcium mobilization) and promoting the recruitment of β-arrestin proteins, which mediate receptor desensitization and G-protein-independent signaling.
This compound's biased agonism is characterized by its differential effects on these pathways:
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Gαq/11 and Gα12 Pathway Activation: this compound acts as a partial agonist , stimulating the Gαq/11 and Gα12 pathways. This leads to the activation of phospholipase C (PLC), production of inositol phosphates (IPs), and mobilization of intracellular calcium. Its partial agonism on this pathway is responsible for its observed in vivo effect of increasing food intake.
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β-Arrestin Pathway Inhibition: In stark contrast to its effect on G-proteins, this compound shows no intrinsic ability to recruit β-arrestin 1 or 2. Instead, it acts as a competitive antagonist against ghrelin-induced β-arrestin recruitment and displays weak inverse agonist properties, slightly reducing basal β-arrestin association with the receptor.
This selective activation of G-protein signaling over β-arrestin recruitment is the defining characteristic of this compound's biased agonism.
Caption: Signaling pathways of the ghrelin receptor activated by Ghrelin vs. This compound.
Quantitative Data Summary
The signaling profile of this compound has been quantified through various in vitro functional assays. The data below is compiled from studies characterizing its activity at the human ghrelin receptor.
Table 1: G-Protein Pathway Activation Profile of this compound
| Assay Type | G-Protein | Parameter | Value | Efficacy vs. Ghrelin |
| G-Protein Activation | Gαq | EC₅₀ | 16 nM | 45% |
| G-Protein Activation | Gα₁₁ | EC₅₀ | 53 nM | 43% |
| IP-One Accumulation | Gαq/11 | Activity | Partial Agonist | - |
| Ca²⁺ Mobilization | Gαq/11 | Activity | Partial Agonist | - |
| G-Protein Activation | Gα₁₂ | Activity | Weak Partial Agonist | - |
Table 2: β-Arrestin Pathway and Binding Affinity of this compound
| Assay Type | Pathway/Target | Parameter | Value | Notes |
| β-Arrestin 1 Recruitment | Antagonism | Potency (IC₅₀) | 314 nM | Antagonizes ghrelin-induced recruitment. |
| β-Arrestin 2 Recruitment | Antagonism | Potency (IC₅₀) | 414 nM | Antagonizes ghrelin-induced recruitment. |
| β-Arrestin 1/2 Recruitment | Intrinsic Activity | Activity | Weak Inverse Agonist | No agonistic activity observed. |
| Radioligand Binding | GHSR | Kᵢ | 17 nM | High affinity for the receptor. |
Experimental Protocols
The characterization of this compound relies on a suite of functional assays designed to measure distinct events in the GPCR signaling cascade. Below are detailed methodologies for the key experiments cited.
Gαq/11 Pathway - IP-One Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade, providing a robust measure of Gαq/11 activation.
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Cell Culture and Plating: HEK293 cells stably or transiently expressing the human ghrelin receptor are cultured and seeded into 384-well plates.
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Ligand Stimulation: Cells are washed and then incubated with varying concentrations of this compound or a control agonist (e.g., ghrelin) in a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, allowing IP1 to accumulate within the cell.
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Cell Lysis and Detection: After incubation (typically 30-90 minutes at 37°C), a lysis buffer containing the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents is added. These reagents consist of an anti-IP1 antibody labeled with a donor fluorophore (e.g., Terbium cryptate) and a synthetic IP1 analog labeled with an acceptor fluorophore (e.g., d2).
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Data Acquisition: The amount of accumulated IP1 from the cells competes with the acceptor-labeled IP1 for binding to the antibody. This competition leads to a decrease in the FRET signal, which is measured on an HTRF-compatible plate reader. The signal is inversely proportional to the concentration of IP1 produced by the cells.
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Data Analysis: Concentration-response curves are generated using non-linear regression to determine pharmacological parameters such as EC₅₀ and Eₘₐₓ.
Gαq/11 Pathway - Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) that occurs immediately following Gαq/11 pathway activation.
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Cell Plating: HEK293 cells expressing the ghrelin receptor are seeded in 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
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Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM. This acetoxymethyl ester form of the dye allows it to permeate the cell membrane. Once inside, cellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytoplasm.
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Ligand Addition and Measurement: The plate is placed into a fluorescence imaging plate reader (e.g., FLIPR). A baseline fluorescence reading is taken before the automated addition of this compound or other compounds. Upon addition, the fluorescence intensity is monitored in real-time (typically with readings every 1-2 seconds for 2-3 minutes). Binding of an agonist to the receptor triggers the release of Ca²⁺ from the endoplasmic reticulum, which binds to the dye and causes a significant increase in its fluorescence (Ex/Em ≈ 490/525 nm).
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Data Analysis: The change in fluorescence intensity (peak signal over baseline) is plotted against ligand concentration to generate dose-response curves and calculate EC₅₀ values.
β-Arrestin Recruitment - BRET Assay
Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay used to directly measure the interaction between the ghrelin receptor and β-arrestin in live cells.
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Plasmid Construction and Transfection: The ghrelin receptor is genetically fused to a BRET donor, typically Renilla luciferase (Rluc). β-arrestin (1 or 2) is fused to a BRET acceptor, a yellow fluorescent protein variant such as Venus or YFP. HEK293 cells are co-transfected with both constructs.
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Cell Plating and Stimulation: Transfected cells are plated in 96-well white microplates. Prior to the assay, the culture medium is replaced with a buffer. The BRET substrate, coelenterazine h, is added, and a baseline reading is taken. The cells are then stimulated with varying concentrations of this compound or a control ligand.
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BRET Measurement: Upon ligand-induced interaction, the Rluc-tagged receptor and the Venus-tagged β-arrestin are brought into close proximity (<10 nm). When the Rluc substrate is oxidized, it emits light that excites the nearby Venus acceptor, which in turn emits light at a longer wavelength. A BRET-capable plate reader simultaneously measures the light emitted by both the donor (Rluc, ~480 nm) and the acceptor (Venus, ~530 nm).
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Data Analysis: The BRET ratio is calculated as the intensity of acceptor emission divided by the intensity of donor emission. The net BRET is the ratio in the presence of a ligand minus the ratio in the absence of a ligand. Dose-response curves are plotted to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Caption: General experimental workflow for determining biased agonism.
In Vivo Implications and Conclusion
The biased agonism of this compound provides critical insights into the physiological roles of specific ghrelin receptor signaling pathways. In vivo studies have shown that this compound administration increases food intake, an effect attributed to its partial agonism at the Gαq/11 pathway in appetite-regulating neurons. Conversely, this compound was found to decrease gastric emptying, suggesting that this function is not mediated by Gαq/11 or Gα12 activation and may instead be linked to pathways that this compound does not engage, such as β-arrestin signaling.
References
YIL781: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
YIL781 is a novel small-molecule ligand targeting the ghrelin receptor (GHS-R1a), a G-protein coupled receptor critically involved in appetite, energy homeostasis, and metabolic regulation. Initially characterized as an antagonist, further investigation has revealed this compound to be a biased ligand, exhibiting pathway-selective effects on GHS-R1a signaling. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its engagement of specific signaling cascades, summarizing key quantitative data, and outlining the experimental protocols used for its characterization. This in-depth guide is intended for researchers and professionals in drug development seeking to understand the nuanced pharmacology of this compound and its potential as a tool for dissecting ghrelin receptor signaling and as a therapeutic agent.
Core Mechanism of Action: Biased Agonism at the Ghrelin Receptor
This compound functions as a biased ligand of the ghrelin receptor (GHS-R1a), demonstrating selective activation of specific downstream signaling pathways.[1][2] Unlike the endogenous ligand ghrelin, which activates a broad range of signaling cascades, this compound preferentially engages Gαq/11 and Gα12 G-protein pathways while having no intrinsic activity for β-arrestin recruitment.[1][2] This biased signaling profile results in distinct physiological outcomes compared to both the endogenous agonist and neutral antagonists.
Selective Activation of Gαq/11 and Gα12 Pathways
This compound acts as a partial agonist on the Gαq/11 and Gα12 signaling pathways.[1] Activation of Gαq/11 by this compound leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol phosphates (IP) and the mobilization of intracellular calcium (Ca2+). The partial agonism towards Gα12 has also been detected, indicating a broader but selective G-protein activation profile. This selective activation of Gαq/11 in AgRP neurons within the hypothalamus is crucial for its effect on appetite regulation.
Lack of β-Arrestin Recruitment
A key feature of this compound's mechanism is its inability to recruit β-arrestin 1 and 2. In fact, it acts as a weak inverse agonist for this pathway. This is significant as β-arrestin recruitment is involved in receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades. By avoiding this pathway, this compound may induce sustained signaling through its preferred pathways and avoid certain cellular responses associated with β-arrestin.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the pharmacological activity of this compound at the ghrelin receptor.
Table 1: In Vitro Potency of this compound on Gαq/11 Signaling Pathways
| Assay | Parameter | Value | Efficacy (vs. Ghrelin) |
| Gαq Activation | EC50 | 16 nM | 45% |
| Gα11 Activation | EC50 | 53 nM | 43% |
| Ca2+ Mobilization | EC50 | - | Partial Agonist |
| IP Accumulation | EC50 | - | Partial Agonist |
Data extracted from in vitro studies.
Table 2: In Vitro Activity of this compound on β-Arrestin Recruitment
| Pathway | Parameter | Value |
| β-Arrestin 1 Recruitment | Antagonist Potency (vs. Ghrelin) | 314 nM |
| β-Arrestin 2 Recruitment | Antagonist Potency (vs. Ghrelin) | 414 nM |
| Intrinsic Activity | - | Weak Inverse Agonist |
Data extracted from in vitro studies.
Signaling Pathways
The signaling cascade initiated by this compound binding to the ghrelin receptor is distinct from that of the endogenous ligand.
References
YIL781: A Technical Guide to its Selective Partial Agonism at the Gαq/11 Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of YIL781, a small molecule modulator of the ghrelin receptor (GHSR1a). Contrary to initial classifications as a pure antagonist, this compound has been characterized as a biased ligand, exhibiting selective partial agonism towards the Gαq/11 and Gα12 signaling pathways, while acting as a neutral antagonist for other G-protein coupling (e.g., Gαi/o) and β-arrestin recruitment.[1][2] This unique pharmacological profile makes this compound a valuable tool for dissecting the physiological roles of specific ghrelin receptor signaling cascades, particularly in the context of appetite regulation and metabolic diseases. This document details the mechanism of action of this compound, presents its key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the relevant signaling pathways and experimental workflows.
Mechanism of Action: Biased Partial Agonism
This compound binds to the ghrelin receptor (GHSR1a) and selectively stabilizes a receptor conformation that preferentially activates the Gαq/11 and Gα12 heterotrimeric G-proteins.[1][2] This selective activation leads to the stimulation of downstream signaling cascades initiated by these specific G-protein subfamilies. Notably, this compound does not promote the recruitment of β-arrestin to the receptor, nor does it activate other G-protein families such as Gαi/o.[1] This "biased" signaling profile distinguishes this compound from the endogenous ligand ghrelin, which activates a broader range of signaling pathways.
The partial agonism of this compound at the Gαq/11 pathway means that it elicits a submaximal response compared to the full agonist ghrelin. This property, combined with its selectivity, allows for the targeted modulation of Gαq/11-mediated physiological effects.
Quantitative Data
The following tables summarize the key in vitro pharmacological parameters of this compound at the human ghrelin receptor (GHSR1a).
Table 1: Binding Affinity of this compound for GHSR1a
| Radioligand | Assay Type | Ki (nM) |
| [3H]-MK-677 | Competition Binding | 0.09 - 10 |
Data sourced from multiple studies, accounting for the range in reported values.
Table 2: Functional Potency and Efficacy of this compound on G-Protein Activation
| G-Protein Subfamily | Assay Type | Parameter | Value |
| Gαq | BRET | EC50 (nM) | 16 |
| Efficacy (% of Ghrelin) | 45 | ||
| Gα11 | BRET | EC50 (nM) | 53 |
| Efficacy (% of Ghrelin) | 43 | ||
| Gα12 | BRET | EC50 (nM) | - |
| Efficacy (% of Ghrelin) | Partial Agonist | ||
| Gαi/o family | BRET | Intrinsic Activity | None Detected |
| β-arrestin 1/2 | BRET | Intrinsic Activity | None Detected |
BRET (Bioluminescence Resonance Energy Transfer) assays were used to determine G-protein activation.
Table 3: Functional Potency of this compound in Downstream Signaling Assays
| Assay | Parameter | Value |
| Ca2+ Mobilization | IC50 (nM) (as antagonist vs. L585) | 46.5 ± 11.5 |
| IP Response | Antagonizes ghrelin-induced response | - |
The Ca2+ mobilization data reflects this compound's ability to antagonize the effect of another agonist, consistent with its partial agonist nature.
Signaling Pathways and Experimental Workflows
This compound-Mediated Gαq/11 Signaling Pathway
References
The Ghrelin Receptor Antagonist YIL781: A Modulator of Glucose Metabolism
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of YIL781, a potent and selective small-molecule antagonist of the ghrelin receptor (GHSR1a), on glucose metabolism. This compound has emerged as a significant research tool for elucidating the role of the ghrelin system in glucose homeostasis. Preclinical evidence robustly demonstrates that this compound improves glucose tolerance, primarily by potentiating glucose-stimulated insulin secretion from pancreatic β-cells. This document consolidates the current understanding of this compound's mechanism of action, presents quantitative data from key preclinical studies in tabular format, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutics for metabolic disorders, including type 2 diabetes.
Introduction
The ghrelin receptor, a G-protein coupled receptor, is a key regulator of energy balance and glucose homeostasis. Its endogenous ligand, ghrelin, is known to stimulate appetite and, importantly, to suppress insulin secretion. Consequently, antagonism of the ghrelin receptor presents a promising therapeutic strategy for the management of metabolic diseases characterized by impaired insulin secretion and glucose intolerance. This compound is a selective ghrelin receptor antagonist that has been instrumental in validating this therapeutic concept in preclinical models.[1][2] This document provides an in-depth analysis of the existing scientific literature on the effects of this compound on glucose metabolism.
Mechanism of Action of this compound
This compound exerts its effects on glucose metabolism by competitively binding to and inhibiting the ghrelin receptor (GHSR1a).[1] The primary mechanism through which this compound improves glucose tolerance is by blocking the tonic inhibitory effect of endogenous ghrelin on pancreatic β-cells.[1][3] This disinhibition leads to an enhanced glucose-stimulated insulin secretion (GSIS). It is important to note that this compound does not appear to directly stimulate insulin secretion in the absence of a glucose stimulus, suggesting a glucose-dependent mechanism of action. Furthermore, acute administration of this compound has not been shown to significantly alter insulin sensitivity, indicating that its primary effect is on insulin secretion rather than on insulin action in peripheral tissues.
Signaling Pathway
The ghrelin receptor (GHSR1a) is known to couple to several G-protein subtypes, including Gαq/11 and Gα12. Upon ghrelin binding, the activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The Gα12/13 pathway can activate RhoA, a small GTPase involved in cytoskeletal rearrangement and other cellular processes. By acting as an antagonist, this compound prevents ghrelin from initiating these downstream signaling cascades in pancreatic β-cells, thereby removing the inhibitory signal for insulin secretion.
Quantitative Data on the Effects of this compound on Glucose Metabolism
The following tables summarize the key quantitative findings from preclinical studies investigating the impact of this compound on glucose and insulin parameters.
Table 1: Effect of this compound on Intraperitoneal Glucose Tolerance Test (IPGTT) in Lean Rats
| Dose of this compound (mg/kg, oral) | Glucose AUC Reduction (%) vs. Vehicle | Reference |
| 0.3 | Minimal Efficacious Dose | |
| 10 | 23 |
AUC: Area Under the Curve
Table 2: Dose-Response of this compound in IPGTT in Lean Rats
| Dose of this compound (mg/kg, oral) | Glucose AUC Reduction (%) vs. Vehicle |
| 0.1 | Not significant |
| 0.3 | ~15 |
| 1 | ~20 |
| 3 | ~25 |
| 10 | ~23 |
Data estimated from graphical representation in Esler et al., 2007.
Table 3: Effect of this compound on Insulin Secretion during IPGTT in Lean Rats
| Treatment | Insulin/Glucose Ratio AUC Increase (%) vs. Vehicle | Reference |
| This compound (0.3 mg/kg, oral) | 54 |
AUC: Area Under the Curve
Table 4: Effect of this compound on IPGTT in Diet-Induced Obese (DIO) Rats
| Dose of this compound (mg/kg, oral) | Glucose AUC Reduction (%) vs. Vehicle | Reference |
| 3 | 19 |
Table 5: In Vitro Effect of this compound on Ghrelin-Mediated Suppression of Insulin Secretion in Dispersed Rat Islets
| Treatment | Insulin Secretion (% of control) | Reference |
| 20 mM Glucose | 100 | |
| 20 mM Glucose + 10 nM Ghrelin | ~75 | |
| 20 mM Glucose + 10 nM Ghrelin + 1 µM this compound | ~100 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to evaluate the effect of this compound on glucose metabolism.
Intraperitoneal Glucose Tolerance Test (IPGTT) in Rats
This protocol is a standard method for assessing glucose tolerance in rodents.
Materials:
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This compound
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Vehicle (e.g., 0.5% methylcellulose)
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D-glucose solution (20% in sterile saline)
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Glucometer and test strips
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Restrainers
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Syringes and needles for oral gavage and intraperitoneal injection
Procedure:
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Animal Acclimatization: Male Wistar or Sprague-Dawley rats are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
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Fasting: Rats are fasted overnight (approximately 16 hours) but have free access to water.
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Baseline Blood Glucose: A baseline blood sample is collected from the tail vein, and blood glucose is measured using a glucometer.
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Drug Administration: this compound or vehicle is administered orally via gavage at the desired dose.
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Waiting Period: A waiting period of 1 to 5 hours is allowed for drug absorption.
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Glucose Challenge: A 2 g/kg body weight dose of D-glucose solution is administered via intraperitoneal injection.
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Blood Glucose Monitoring: Blood samples are collected from the tail vein at 15, 30, 60, and 120 minutes post-glucose injection, and blood glucose levels are measured.
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Data Analysis: The area under the curve (AUC) for glucose is calculated for each animal to assess glucose tolerance.
Dispersed Rat Islet Insulin Secretion Assay
This in vitro assay is used to directly measure the effect of compounds on insulin secretion from pancreatic islets.
Materials:
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Collagenase P
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Hanks' Balanced Salt Solution (HBSS)
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RPMI-1640 culture medium
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Ficoll density gradient
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Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations
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Ghrelin
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This compound
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Insulin ELISA kit
Procedure:
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Islet Isolation: Pancreatic islets are isolated from rats by collagenase digestion of the pancreas followed by purification using a Ficoll density gradient.
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Islet Culture: Isolated islets are cultured overnight in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics to allow for recovery.
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Pre-incubation: Islets are pre-incubated in KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.
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Treatment: Islets are then incubated for a defined period (e.g., 1 hour) in KRB buffer containing a stimulatory glucose concentration (e.g., 20 mM) in the presence or absence of ghrelin and/or this compound.
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Supernatant Collection: After incubation, the supernatant is collected for insulin measurement.
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Insulin Quantification: Insulin concentration in the supernatant is determined using a commercially available insulin ELISA kit.
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Data Normalization: Insulin secretion is often normalized to the islet number or total protein content.
Discussion and Future Directions
The available preclinical data strongly support the role of this compound as a modulator of glucose metabolism, primarily through its ability to enhance glucose-stimulated insulin secretion by antagonizing the ghrelin receptor. The consistent effects observed in both lean and diet-induced obese animal models suggest its potential as a therapeutic agent for type 2 diabetes.
Future research should focus on several key areas. Firstly, while the primary mechanism appears to be the potentiation of insulin secretion, a more detailed investigation into the potential effects of this compound on insulin sensitivity, particularly with chronic administration, is warranted. Secondly, exploring the impact of this compound on other aspects of glucose metabolism, such as hepatic glucose production and peripheral glucose uptake, would provide a more complete picture of its metabolic effects. Although ghrelin has been implicated in the regulation of gluconeogenesis, direct evidence of this compound's effect on this pathway is currently lacking. Finally, the translation of these promising preclinical findings into the clinical setting is a critical next step. To date, no clinical trial data for this compound specifically focusing on glucose metabolism have been publicly released.
Conclusion
This compound is a valuable pharmacological tool that has significantly advanced our understanding of the ghrelin system's role in regulating glucose homeostasis. Its ability to improve glucose tolerance by enhancing glucose-stimulated insulin secretion in preclinical models underscores the therapeutic potential of ghrelin receptor antagonism for the treatment of type 2 diabetes and other metabolic disorders. This technical guide provides a consolidated resource of the current knowledge on this compound, which will be of benefit to researchers and clinicians working in the field of metabolic drug discovery and development.
References
Methodological & Application
YIL781 Application Notes and Protocols for Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
YIL781 is a valuable pharmacological tool for investigating the complex signaling of the ghrelin receptor (GHSR1a). It functions as a biased agonist, selectively activating specific downstream signaling pathways while not engaging others. This unique property allows for the dissection of the physiological roles of different ghrelin receptor-mediated pathways. In mouse models, this compound has been utilized to study metabolic processes, including food intake and gastric emptying.
Contrary to typical ghrelin receptor agonists that stimulate appetite, this compound's effects can be nuanced. While it is a partial agonist for the Gαq/11 and Gα12 pathways, it has been observed to decrease gastric emptying.[1] Under certain conditions, such as when endogenous ghrelin levels are low, its partial agonism at the Gαq/11 pathway can lead to an increase in food intake.[1] This makes this compound a critical compound for understanding the differential roles of ghrelin receptor signaling in metabolic regulation.
Mechanism of Action
This compound is a biased ligand for the ghrelin receptor (GHSR1a). Unlike the endogenous ligand ghrelin, which activates multiple downstream pathways, this compound selectively activates the Gαq/11 and Gα12 G-protein signaling cascades.[1] It does not significantly recruit β-arrestin, a key protein involved in receptor desensitization and internalization, as well as in mediating distinct signaling events.[1] This biased agonism allows for the specific investigation of the physiological consequences of Gαq/11 and Gα12 activation downstream of the ghrelin receptor.
Signaling Pathway Diagram
Caption: this compound biased signaling at the ghrelin receptor.
Data Presentation
The following tables summarize reported dosages of this compound used in rodent studies. It is crucial to note that optimal doses may vary depending on the specific mouse strain, age, sex, and experimental conditions. Therefore, it is recommended to perform dose-response studies to determine the optimal concentration for your specific experimental setup.
Table 1: this compound Dosage in Mouse Studies
| Application | Administration Route | Dosage Range | Vehicle | Species | Reference |
| Gastric Emptying | Oral Gavage | Not explicitly stated for mice, but related compounds tested up to 10 mg/kg. | Not specified | Mouse | [1] |
| Food Intake | Intracerebroventricular (ICV) | Not explicitly stated for mice, but ghrelin agonists tested in the nmol range. | Artificial Cerebrospinal Fluid (aCSF) or Saline | Mouse |
Table 2: Related Ghrelin Receptor Ligand Dosages in Mouse Studies for Context
| Compound Type | Application | Administration Route | Dosage Range | Species | Reference |
| Ghrelin Receptor Antagonist | Food Intake | Intraperitoneal (IP) | 2-200 nmol/mouse | Mouse | |
| Ghrelin Receptor Antagonist | Food Intake | Intracerebroventricular (ICV) | 0.2-20 nmol/mouse | Mouse | |
| Ghrelin | Food Intake | Subcutaneous (SC) | 0.01-1 mg/kg | Mouse | |
| Ghrelin Agonist (JMV 1843) | Food Intake | Subcutaneous (SC) | 0.01-10 mg/kg | Mouse |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in mice. These protocols are based on established methodologies and should be adapted to specific laboratory conditions and approved animal care and use protocols.
Protocol 1: Assessment of Food Intake Following Intracerebroventricular (ICV) Administration of this compound
Objective: To evaluate the effect of centrally administered this compound on food intake in mice.
Materials:
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This compound
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Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or saline
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Male C57BL/6J mice (8-10 weeks old)
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Stereotaxic apparatus for mice
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Microinjection pump and syringes
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Guide cannulas and internal injectors
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Dental cement
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Metabolic cages for individual housing and food intake monitoring
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Standard chow diet
Experimental Workflow Diagram:
Caption: Workflow for ICV food intake study.
Procedure:
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Animal Preparation and Surgery:
-
Acclimatize mice to the housing facility for at least one week before surgery.
-
Anesthetize the mouse using an appropriate anesthetic regimen (e.g., isoflurane).
-
Secure the mouse in a stereotaxic apparatus.
-
Implant a guide cannula targeting the lateral ventricle. Typical coordinates for the lateral ventricle in C57BL/6J mice relative to bregma are: AP -0.3 mm, ML ±1.0 mm, DV -2.5 mm from the skull surface.
-
Secure the cannula to the skull using dental cement.
-
Allow the mice to recover for at least one week post-surgery.
-
-
Experimental Procedure:
-
Individually house the mice in metabolic cages that allow for precise measurement of food intake.
-
Habituate the mice to the injection procedure by handling them and performing mock injections with the internal injector.
-
On the day of the experiment, dissolve this compound in aCSF or sterile saline to the desired concentration. A dose-response study (e.g., 0.1, 1, 10 nmol) is recommended.
-
Gently restrain the mouse and perform the ICV injection using a microinjection pump over 1-2 minutes (e.g., 0.5-1 µL total volume).
-
The control group should receive an equivalent volume of the vehicle.
-
Return the mouse to its cage with pre-weighed standard chow.
-
Measure cumulative food intake at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours) post-injection.
-
-
Data Analysis and Verification:
-
Analyze the food intake data using appropriate statistical methods (e.g., t-test or ANOVA).
-
At the end of the study, verify the placement of the cannula by injecting a dye (e.g., Evans blue) and performing histological analysis of the brain.
-
Protocol 2: Assessment of Gastric Emptying Following Oral Gavage of this compound
Objective: To determine the effect of orally administered this compound on the rate of gastric emptying in mice.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., water, 0.5% methylcellulose)
-
Male C57BL/6J mice (8-10 weeks old)
-
Oral gavage needles (20-22 gauge)
-
Acetaminophen (paracetamol)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Spectrophotometer or ELISA reader for acetaminophen measurement
Experimental Workflow Diagram:
Caption: Workflow for gastric emptying assay.
Procedure:
-
Animal Preparation:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
-
Experimental Procedure:
-
Prepare a solution of this compound in the chosen vehicle. A dose-response study is recommended (e.g., 1, 3, 10 mg/kg).
-
Administer this compound or vehicle to the mice via oral gavage.
-
After a set pre-treatment time (e.g., 60 minutes), administer a solution of acetaminophen (e.g., 100 mg/kg) via oral gavage. Acetaminophen is absorbed in the small intestine, so its appearance in the plasma is an indirect measure of gastric emptying.
-
Collect blood samples at various time points after acetaminophen administration (e.g., 15, 30, and 60 minutes) via tail vein or retro-orbital bleeding.
-
Process the blood samples to obtain plasma.
-
-
Data Analysis:
-
Measure the concentration of acetaminophen in the plasma samples using a commercially available kit or a validated analytical method.
-
The rate of gastric emptying is inversely proportional to the time it takes for acetaminophen to appear and peak in the plasma. A delay in the peak plasma concentration of acetaminophen in the this compound-treated group compared to the vehicle group indicates delayed gastric emptying.
-
Analyze the data using appropriate statistical methods.
-
Concluding Remarks
This compound is a powerful tool for elucidating the specific roles of Gαq/11 and Gα12 signaling in the context of the ghrelin system. The provided protocols offer a starting point for in vivo studies in mice. Researchers should always adhere to institutional guidelines for animal care and use and optimize experimental parameters for their specific research questions. Careful consideration of dosage, administration route, and appropriate controls will ensure the generation of robust and reproducible data.
References
Preparing YIL781 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
YIL781 is a potent and selective antagonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor.[1][2][3] It has been identified as a biased ligand, selectively activating Gαq/11 and Gα12 signaling pathways without engaging β-arrestin recruitment.[4][5] This unique pharmacological profile makes this compound a valuable tool for investigating the nuanced roles of ghrelin signaling in various physiological processes, including glucose homeostasis, appetite regulation, and cellular signaling. These application notes provide detailed protocols for the preparation and use of this compound in cell culture, including stock solution preparation, experimental procedures for assessing its activity, and a summary of its key quantitative data.
Data Presentation
Table 1: In Vitro Efficacy and Binding Affinity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Ki (Binding Affinity) | 17 nM | Recombinant GHS-R1a | |
| pIC50 (Ghrelin-induced Calcium Response) | 7.90 - 8.27 | HEK293 cells | |
| IC50 (Ghrelin-induced Calcium Response) | 141 nM | HEK293 cells | |
| EC50 (Gαq activation) | 16 nM | HEK293 cells | |
| EC50 (Gα11 activation) | 53 nM | HEK293 cells | |
| IC50 (L-692,585-induced Calcium Response) | 185 nM | HEK-293 cells | |
| IC50 (L-692,585-induced β-arrestin-2 translocation) | 1 µM | U2OS cells |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
Protocol:
-
Determine the required concentration: A common stock concentration for small molecule inhibitors is 10 mM.
-
Calculate the required mass of this compound: Based on the molecular weight of this compound (typically around 409.5 g/mol , but always check the manufacturer's certificate of analysis), calculate the mass needed for your desired stock concentration and volume.
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration. For example, to make a 10 mM stock solution from 1 mg of this compound (MW = 409.5 g/mol ), you would add 244.2 µL of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components in a sterile environment (e.g., a laminar flow hood). Filtration is generally not required for DMSO stocks.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. A stock solution stored at -80°C is typically stable for at least 6 months.
-
Note on final DMSO concentration: When preparing working concentrations, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
General Cell Culture Handling for this compound Experiments
Objective: To provide general guidelines for culturing cells in preparation for treatment with this compound.
Recommended Cell Lines:
-
HEK293 cells stably expressing the ghrelin receptor (GHSR): Ideal for studying direct receptor antagonism and downstream signaling.
-
U2OS cells expressing GHSR: Can be used for β-arrestin recruitment assays.
-
Other cell lines endogenously expressing GHSR relevant to the research question.
Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein or RNA extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Adherence: Allow cells to adhere and recover for 18-24 hours before treatment.
-
Serum Starvation (Optional): For signaling pathway studies, it may be beneficial to serum-starve the cells for 2-4 hours prior to treatment to reduce basal signaling.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in serum-free or complete cell culture medium to achieve the desired final concentrations.
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration, which can range from minutes for signaling studies to 24-72 hours for cytotoxicity assays.
-
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control for 24, 48, or 72 hours.
-
Addition of MTT: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark, or until the formazan crystals are fully dissolved.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value for cytotoxicity.
Calcium Mobilization Assay
Objective: To assess the antagonistic effect of this compound on ghrelin-induced intracellular calcium mobilization.
Materials:
-
HEK293 cells stably expressing GHSR, seeded in a 96-well black, clear-bottom plate
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Ghrelin (agonist)
-
This compound working solutions
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Seeding: Seed HEK293-GHSR cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Pre-incubation with this compound: Wash the cells with assay buffer and then pre-incubate them with various concentrations of this compound or vehicle control for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader and initiate kinetic reading. After establishing a baseline fluorescence, inject a pre-determined concentration of ghrelin (e.g., EC80) into the wells.
-
Data Analysis: Measure the peak fluorescence intensity after ghrelin addition. Plot the response against the concentration of this compound to determine its IC50 for inhibiting the ghrelin-induced calcium response.
Visualizations
Ghrelin Receptor Signaling and this compound's Point of Intervention
Caption: this compound's modulation of Ghrelin Receptor signaling.
Experimental Workflow for Assessing this compound Antagonism
Caption: Workflow for this compound antagonism studies.
References
Application Notes and Protocols for YIL781 Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
YIL781 is a potent and selective small-molecule antagonist of the ghrelin receptor (GHS-R1a).[1][2] It functions as a biased ligand, exhibiting selective activity on specific downstream signaling pathways of the ghrelin receptor. These application notes provide detailed protocols for the administration of this compound to rats for studying its effects on glucose metabolism and body weight, summarizing key in vivo efficacy data. The information is intended to guide researchers in designing and executing preclinical studies involving this compound.
Mechanism of Action: Biased Antagonism of the Ghrelin Receptor
This compound acts as a competitive antagonist at the ghrelin receptor (GHS-R1a) with a Ki of 17 nM and a Kb of 11 nM.[1] Unlike a full antagonist, this compound is a biased ligand. It selectively activates the Gαq/11 and Gα12 signaling pathways while simultaneously acting as an antagonist or weak inverse agonist for β-arrestin recruitment. This unique mechanism of action allows for the targeted modulation of ghrelin signaling, potentially separating the therapeutic effects on appetite and metabolism from other physiological functions regulated by the ghrelin receptor.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in rat models.
Table 1: Effect of this compound on Intraperitoneal Glucose Tolerance Test (IPGTT) in Lean Wistar Rats
| Dose (mg/kg, p.o.) | Glucose Challenge (g/kg, i.p.) | Time Post-Dose (hours) | % Decrease in Glucose AUC | Reference |
| 0.3 | 2 | 5 | Minimal Efficacious Dose | [1] |
| 10 | 2 | 5 | 23% | [1] |
Table 2: Effect of this compound on Intraperitoneal Glucose Tolerance Test (IPGTT) in Diet-Induced Obese (DIO) Rats
| Dose (mg/kg, p.o.) | Glucose Challenge (g/kg, i.p.) | Time Post-Dose (hours) | % Decrease in Glucose AUC | Reference |
| 3 | 2 | 5 | 19% |
Table 3: Effect of this compound on Body Weight in Rats
| Dose (mg/kg, p.o.) | Duration of Treatment | % Body Weight Change | Reference |
| 30 | 9 days | 5% decrease |
Pharmacokinetics and Toxicity
Detailed pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) and comprehensive preclinical safety and toxicity data for this compound in rats are not extensively available in the public literature. One study noted that brain concentrations of YIL-781 were found to be 20% of plasma concentrations. No specific No-Observed-Adverse-Effect Level (NOAEL) has been publicly reported. Researchers should conduct appropriate pharmacokinetic and toxicology studies based on their specific research needs and in accordance with regulatory guidelines.
Experimental Protocols
Protocol 1: Intraperitoneal Glucose Tolerance Test (IPGTT) in Lean Rats
This protocol details the procedure for assessing the effect of this compound on glucose tolerance in lean rats.
Materials:
-
This compound
-
Vehicle (e.g., Polyethylene glycol/10 mM methanesulfonic acid 80:20)
-
Male Wistar rats
-
Glucose solution (20% w/v in sterile saline)
-
Glucometer and test strips
-
Oral gavage needles
-
Syringes and needles for intraperitoneal injection
-
Animal scale
Procedure:
-
Animal Acclimation: Acclimate male Wistar rats to the housing facility for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 16-18 hours) with free access to water.
-
Baseline Blood Glucose: On the day of the experiment, record the body weight of each rat. Obtain a baseline blood sample from the tail tip to measure fasting blood glucose (t=0 min).
-
This compound Administration: Administer this compound or vehicle orally (p.o.) by gavage at the desired dose (e.g., 0.3, 10 mg/kg).
-
Incubation Period: Wait for 5 hours post-dose.
-
Glucose Challenge: Administer a 2 g/kg glucose solution via intraperitoneal (i.p.) injection.
-
Blood Glucose Monitoring: Collect blood samples from the tail tip at 15, 30, 60, and 120 minutes after the glucose injection and measure blood glucose levels.
-
Data Analysis: Calculate the Area Under the Curve (AUC) for glucose concentration over time for each animal. Compare the AUC between the this compound-treated and vehicle-treated groups.
Protocol 2: Induction of Obesity and IPGTT in Diet-Induced Obese (DIO) Rats
This protocol describes the induction of obesity in rats and the subsequent IPGTT to evaluate the efficacy of this compound.
Materials:
-
Male Wistar rats
-
High-fat diet (HFD; e.g., 45% calories from fat)
-
Standard chow diet
-
All materials listed in Protocol 1
Procedure:
Part A: Induction of Diet-Induced Obesity
-
Animal Selection: Upon arrival, house male Wistar rats and provide them with a high-fat diet for a period of 4-6 weeks.
-
Monitoring: Monitor body weight and food intake regularly to confirm the development of obesity.
-
Pre-screening (Optional): Before compound evaluation, rats can be pre-screened for elevated glucose AUC in an IPGTT to ensure a homogenous test group.
Part B: IPGTT in DIO Rats
-
Fasting: Fast the DIO rats overnight (approximately 16-18 hours) with free access to water.
-
Baseline and Dosing: Follow steps 3 and 4 from Protocol 1, administering this compound (e.g., 3 mg/kg) or vehicle.
-
Incubation and Glucose Challenge: Follow steps 5 and 6 from Protocol 1.
-
Blood Glucose Monitoring: Collect blood samples from the tail tip at 15, 30, 60, and 90 minutes after the glucose injection and measure blood glucose levels.
-
Data Analysis: Calculate the glucose AUC and compare the results between the different treatment groups.
Conclusion
This compound is a valuable research tool for investigating the role of the ghrelin system in metabolic diseases. The protocols provided herein offer a framework for studying its effects on glucose homeostasis and body weight in rat models. Due to the limited publicly available data on the pharmacokinetics and toxicology of this compound, researchers are advised to conduct their own assessments to inform dose selection and safety evaluation for chronic studies.
References
Application Notes and Protocols for YIL781 in Diet-Induced Obesity Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing YIL781, a potent and selective ghrelin receptor (GHS-R1a) antagonist, in diet-induced obesity (DIO) animal models. This document outlines the mechanism of action of this compound, detailed protocols for in vivo studies, and expected outcomes on key metabolic parameters.
Introduction
Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of various metabolic disorders, including type 2 diabetes, cardiovascular diseases, and non-alcoholic fatty liver disease. The ghrelin receptor has emerged as a promising therapeutic target for obesity due to its role in stimulating appetite and promoting fat storage.[1] this compound is a small molecule antagonist of the ghrelin receptor (GHS-R1a) that has demonstrated efficacy in reducing food intake and body weight in preclinical models of obesity.[2]
Mechanism of Action of this compound
This compound acts as a biased antagonist of the ghrelin receptor (GHS-R1a). While it blocks ghrelin-stimulated activation of the Gαq/11 signaling pathway, it also acts as an inverse agonist for β-arrestin recruitment.[3][4] The Gαq/11 pathway, upon activation by ghrelin, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately promoting appetite and adipogenesis.[5] By antagonizing this pathway, this compound effectively blunts the orexigenic and adipogenic signals of ghrelin.
Simultaneously, this compound exhibits inverse agonism towards the β-arrestin pathway. In the context of the ghrelin receptor, β-arrestin recruitment is involved in receptor desensitization and internalization, as well as initiating G protein-independent signaling. The inverse agonistic action of this compound on this pathway may contribute to its sustained efficacy.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on key metabolic parameters in diet-induced obese mice. The data has been compiled from multiple pre-clinical studies.
| Dose of this compound (mg/kg, p.o.) | Change in Body Weight (%) | Change in Food Intake (%) | Improvement in Glucose Tolerance (AUC Reduction %) | Reference |
| 1 | Modest Reduction | Modest Reduction | Not Reported | |
| 3 | Significant Reduction | Significant Reduction | Significant Improvement | |
| 10 | ~15% reduction | Significant Reduction | 23% | |
| 30 | Sustained Reduction | Sustained Reduction | Not Reported |
Note: The exact values can vary based on the specific experimental conditions, duration of the study, and the animal strain used.
Mandatory Visualizations
References
- 1. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
Application Notes and Protocols for In Vitro Evaluation of YIL781 Activity
Introduction
YIL781 is a pharmacological tool compound that acts as a biased agonist for the ghrelin receptor (GHS-R1a).[1] It selectively activates the Gαq/11 and Gα12 signaling pathways without stimulating β-arrestin recruitment.[2] This selective activity makes this compound a valuable probe for dissecting the complex signaling cascades initiated by the ghrelin receptor and for investigating the physiological consequences of activating specific downstream pathways. These application notes provide an overview of the in vitro assays used to characterize the activity of this compound, including detailed protocols and data presentation.
Mechanism of Action
The ghrelin receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G-protein subtypes, including Gαq/11, Gαi/o, and Gα12/13, and can also signal through β-arrestin pathways.[2][3] Ghrelin, the endogenous ligand, activates all of these pathways. In contrast, this compound exhibits biased agonism, demonstrating partial agonism specifically for the Gαq/11 and Gα12 pathways while acting as a neutral antagonist for β-arrestin recruitment and other G-protein pathways.[2] This biased signaling profile is crucial for understanding its effects on cellular function.
Caption: this compound biased signaling at the ghrelin receptor.
Data Presentation
The following table summarizes the in vitro activity of this compound in various functional assays.
| Assay Type | Parameter | This compound Value | Ghrelin (Reference) | Reference |
| Gαq/11 Activation | ||||
| Gαq BRET Assay | EC50 | 16 nM | - | |
| % Efficacy | 45% | 100% | ||
| Gα11 BRET Assay | EC50 | 53 nM | - | |
| % Efficacy | 43% | 100% | ||
| Gα12 Activation | ||||
| Gα12 BRET Assay | EC50 | - | - | |
| % Efficacy | Partial Agonist | 100% | ||
| β-Arrestin Recruitment | ||||
| β-Arrestin 1 BRET Assay | Intrinsic Activity | None Detected | EC50 = 12 nM | |
| β-Arrestin 2 BRET Assay | Intrinsic Activity | None Detected | EC50 = 14 nM | |
| Gαi/o Activation | ||||
| Gαi/o BRET Assay | Intrinsic Activity | None Detected | - | |
| Receptor Binding | ||||
| [125I]ghrelin Displacement | Ki | 17 nM | - | |
| MAPK Signaling | ||||
| ERK1/2 Phosphorylation | Activity | No direct effect; enables CB2R-mediated activation | Induces phosphorylation | |
| cAMP Production | ||||
| Forskolin-induced cAMP | Activity | No direct effect; enables CB2R-mediated inhibition | Decreases cAMP |
Experimental Protocols
G-Protein Activation Assays (BRET-based)
This protocol is a generalized method for assessing the activation of specific G-protein alpha subunits using Bioluminescence Resonance Energy Transfer (BRET).
References
Application Notes and Protocols for YIL781 Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting a calcium mobilization assay using YIL781, a potent and orally active ghrelin receptor (GHSR) antagonist.[1][2] this compound has also been identified as a biased agonist, selectively activating Gαq/11 and Gα12 signaling pathways.[3][4] This dual functionality makes it a valuable tool for studying ghrelin receptor signaling and for the discovery of novel therapeutics.
Calcium mobilization assays are fundamental in drug discovery for screening G protein-coupled receptors (GPCRs).[5] This document outlines the principles of the assay, provides detailed experimental procedures, and presents key quantitative data for this compound.
Principle of the Assay
The fluorescence-based calcium mobilization assay is a widely used method to assess the activation of GPCRs that signal through the Gαq pathway. The ghrelin receptor, upon activation, can couple to the Gαq subunit, initiating a signaling cascade that results in the release of calcium (Ca2+) from intracellular stores, primarily the endoplasmic reticulum.
This assay utilizes a calcium-sensitive fluorescent dye, such as Fluo-4 acetoxymethyl (AM), which can readily cross the cell membrane. Once inside the cell, cytosolic esterases cleave the AM group, trapping the dye in the cytoplasm. In its free form, Fluo-4 exhibits minimal fluorescence. However, upon binding to Ca2+, its fluorescence intensity increases by over 100-fold. By monitoring the change in fluorescence, the mobilization of intracellular calcium in response to a compound like this compound can be quantified.
This compound Signaling Pathway
This compound acts on the ghrelin receptor (GHSR), a GPCR. As a biased agonist, this compound selectively activates the Gαq/11 and Gα12 signaling pathways. The activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
Application Notes and Protocols for Studying Food Intake with YIL781
For Researchers, Scientists, and Drug Development Professionals
Introduction
YIL781 is a potent and selective non-peptide antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), commonly known as the ghrelin receptor. Ghrelin is a key orexigenic hormone, and as such, the ghrelin receptor is a significant target for therapeutic interventions aimed at modulating appetite and energy balance in conditions like obesity and metabolic syndrome.[1][2][3] Interestingly, this compound exhibits biased signaling, acting as a partial agonist for Gαq/11 and Gα12 pathways while being a weak inverse agonist for β-arrestin recruitment.[4] This unique pharmacological profile makes this compound a valuable tool for dissecting the complex signaling pathways that govern food intake. These application notes provide detailed protocols for utilizing this compound in preclinical studies of food intake.
Data Presentation
Summary of this compound Effects on Food Intake in Rodent Models
| Animal Model | Compound Administration | Dose | Observation | Reference |
| Male Rats | Intracerebroventricular (ICV) | Not Specified | Increased food intake during the light phase (low endogenous ghrelin) | |
| Male Rats | Intracerebroventricular (ICV) | Not Specified | No significant effect on food intake during the dark phase (high endogenous ghrelin) | |
| Female Rats | Intra-Lateral Hypothalamic Area (LHA) | 25 µg | Reduced food intake | |
| Male Rats | Intra-Lateral Hypothalamic Area (LHA) | 25 µg | No significant effect on food intake | |
| Diet-Induced Obese Mice | Daily Oral Gavage (related compound YIL-870) | 10 mg/kg | Reduced food intake and body weight |
Signaling Pathways
The ghrelin receptor (GHS-R1a) is a G-protein coupled receptor (GPCR) that can signal through multiple downstream pathways to regulate food intake. This compound's biased agonism towards the Gαq/11 pathway is of particular interest. In the hypothalamus, activation of the Gαq/11 pathway by other GPCRs, such as the melanocortin-4 receptor (MC4R), has been shown to decrease food intake. This compound's partial agonism on this pathway may lead to context-dependent effects on appetite.
References
YIL781 Treatment in Metabolic Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
YIL781 is a small molecule that acts on the ghrelin receptor (GHS-R1a), a key regulator of energy homeostasis. The ghrelin system is implicated in various metabolic processes, including appetite stimulation, glucose metabolism, and body weight regulation[1]. This compound has been characterized as a biased ligand of the GHS-R1a, exhibiting partial agonism towards Gαq/11 and Gα12 signaling pathways while acting as a neutral antagonist or weak inverse agonist for β-arrestin recruitment[2][3]. This unique pharmacological profile makes this compound a valuable tool for dissecting the complex signaling of the ghrelin receptor and for investigating its therapeutic potential in metabolic diseases such as obesity and type 2 diabetes.
These application notes provide a comprehensive overview of the use of this compound in metabolic disease models, including quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound and the related compound YIL-870 in various metabolic disease models.
Table 1: In Vitro Characterization of this compound
| Parameter | Value | Assay | Source |
| Binding Affinity (Ki) | 17 nM | [125I]ghrelin displacement from recombinant GHS-R1a | [4] |
| β-arrestin 1 Recruitment (Potency) | 314 nM (Antagonist) | Ghrelin-induced recruitment | [2] |
| β-arrestin 2 Recruitment (Potency) | 414 nM (Antagonist) | Ghrelin-induced recruitment |
Table 2: In Vivo Effects of this compound on Glucose Homeostasis
| Animal Model | Treatment | Dose | Route | Key Finding | Source |
| Rat | This compound | 10 mg/kg | Oral | 23% decrease in glucose Area Under the Curve (AUC) during an Intraperitoneal Glucose Tolerance Test (IPGTT). |
Table 3: In Vivo Effects of GHS-R1a Antagonists on Food Intake and Body Weight
| Compound | Animal Model | Treatment Duration | Dose | Route | Key Findings | Source |
| This compound | Mice | Acute | Not Specified | Intracerebroventricular (ICV) | Increased food intake, an effect blunted in Gαq/11-deficient mice. | |
| GHS-R1a antagonist | Diet-Induced Obese (DIO) Mice | Daily | Not Specified | Oral | Reduced food intake and body weight (up to 15% loss) due to selective fat mass loss. | |
| YIL-870 | DIO Mice | Daily | 10 mg/kg | Oral | ~15% drop in body weight relative to vehicle. |
Note: There is conflicting evidence regarding the effect of this compound on food intake and body weight, which may be attributed to its biased agonism, the route of administration, and the specific experimental conditions.
Experimental Protocols
In Vitro Insulin Secretion Assay
This protocol is adapted from methodologies used to assess the effect of GHS-R1a ligands on insulin secretion from pancreatic islets.
Objective: To determine the effect of this compound on ghrelin-mediated suppression of glucose-stimulated insulin secretion.
Materials:
-
Pancreatic islets isolated from rats.
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.2% BSA.
-
Glucose solutions (e.g., 2.8 mM and 8.3 mM in KRB).
-
Ghrelin solution.
-
This compound solution.
-
Insulin ELISA kit.
Procedure:
-
Isolate pancreatic islets from male Sprague Dawley rats using collagenase digestion followed by a Ficoll gradient.
-
Pre-incubate islets in KRB buffer with 2.8 mM glucose for 60 minutes at 37°C.
-
Manually pick and transfer islets into assay plates (e.g., 5 islets per well).
-
Replace the pre-incubation buffer with KRB containing the following treatments:
-
Control: 8.3 mM glucose.
-
Ghrelin treatment: 8.3 mM glucose + 1 nM ghrelin.
-
This compound treatment: 8.3 mM glucose + 1 nM ghrelin + 1 µM this compound.
-
-
Incubate for 60 minutes at 37°C.
-
Collect the supernatant for insulin measurement.
-
Quantify insulin concentration using an insulin ELISA kit according to the manufacturer's instructions.
Expected Outcome: this compound is expected to counteract the inhibitory effect of ghrelin on glucose-stimulated insulin secretion.
Intraperitoneal Glucose Tolerance Test (IPGTT) in Rodents
This protocol is a standard method for assessing glucose tolerance and has been used to evaluate the in vivo effects of this compound.
Objective: To assess the effect of this compound on glucose clearance in vivo.
Materials:
-
Rodents (e.g., male Sprague Dawley rats or C57BL/6 mice).
-
This compound formulation for oral gavage.
-
Vehicle control.
-
20% D-glucose solution (sterile).
-
Glucometer and test strips.
-
Restraining device for blood sampling.
Procedure:
-
Fast animals overnight for approximately 12-16 hours with free access to water.
-
Record the baseline body weight.
-
Administer this compound (e.g., 10 mg/kg) or vehicle orally (p.o.).
-
After a specified time (e.g., 5 hours post-dose), take a baseline blood glucose reading (t=0) from the tail vein.
-
Administer a 2 g/kg glucose challenge via intraperitoneal (i.p.) injection.
-
Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose injection.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify glucose tolerance.
Assessment of Food Intake and Body Weight in Diet-Induced Obese (DIO) Mice
This protocol outlines the methodology to evaluate the chronic effects of this compound on energy balance in a model of obesity.
Objective: To determine the long-term effects of this compound on food intake, body weight, and body composition in DIO mice.
Materials:
-
Male C57BL/6 mice.
-
High-fat diet (HFD) to induce obesity.
-
Standard chow.
-
This compound formulation for oral gavage.
-
Vehicle control.
-
Metabolic cages for food intake monitoring.
-
Scale for body weight measurement.
-
Body composition analyzer (e.g., DEXA or NMR).
Procedure:
-
Induce obesity in mice by feeding a high-fat diet for a specified period (e.g., 10-12 weeks).
-
House mice individually in metabolic cages for acclimatization.
-
Record baseline body weight, body composition, and daily food intake for several days.
-
Randomize mice into treatment groups (e.g., vehicle and this compound).
-
Administer this compound or vehicle daily via oral gavage at a specified dose.
-
Monitor and record daily food intake and body weight for the duration of the study (e.g., 2-4 weeks).
-
At the end of the study, measure final body composition.
-
A pair-fed group can be included to distinguish the effects of this compound on energy expenditure from those on food intake.
Mandatory Visualizations
Signaling Pathways
Caption: Biased signaling of this compound at the GHS-R1a.
Experimental Workflow
References
- 1. vmmpc.org [vmmpc.org]
- 2. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing YIL781 Concentration for In Vitro Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and concentration optimization of YIL781 in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as a biased ligand for the ghrelin receptor (GHS-R1a).[1][2][3] It selectively activates the Gαq/11 and Gα12 signaling pathways.[1][2] Unlike the endogenous ligand ghrelin, this compound does not lead to the recruitment of β-arrestin or the activation of other G-protein pathways, such as Gi/o. It is considered a partial agonist for the Gαq/11 pathway.
Q2: What is a good starting concentration for this compound in my in vitro experiment?
A2: A sensible starting point for this compound concentration in in vitro experiments is in the low nanomolar to low micromolar range. Published studies have reported Ki values around 17 nM and EC50 values for Gαq and Gα11 activation at 16 nM and 53 nM, respectively. Some functional assays in cell culture have used this compound at a concentration of 1 µM to effectively counteract the effects of ghrelin. However, the optimal concentration will be cell-type and assay-dependent. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.
Q3: How can I determine the optimal concentration of this compound for my specific cell line and assay?
A3: To determine the optimal concentration, you should perform a dose-response curve. This involves testing a range of this compound concentrations (e.g., from 1 nM to 10 µM) in your specific assay to identify the concentration that gives the desired biological effect without causing significant cytotoxicity.
Q4: Is this compound cytotoxic? How can I test for this?
A4: The cytotoxicity of this compound should be determined empirically for your specific cell line. You can assess cytotoxicity using standard assays such as the MTT, XTT, or LDH release assays. These assays will help you establish a non-toxic working concentration range for your functional experiments.
Q5: What are the key signaling pathways I should investigate when working with this compound?
A5: Given its mechanism of action, the primary pathways to investigate are those downstream of Gαq/11 activation. This includes measuring changes in intracellular calcium levels and the activation of the MAPK/ERK signaling cascade. It is also pertinent to measure cAMP levels to confirm the lack of Gi/o pathway engagement.
Quantitative Data Summary
| Parameter | Value | Notes |
| Binding Affinity (Ki) | 17 nM | For the ghrelin receptor (GHS-R1a). |
| EC50 (Gαq activation) | 16 nM | Represents 45% of ghrelin efficacy. |
| EC50 (Gα11 activation) | 53 nM | Represents 43% of ghrelin efficacy. |
| Functional Antagonism (pKB) | 7.54 | Competitive antagonist activity in vitro. |
| Motilin Receptor Affinity (Ki) | 6 µM | Displays low affinity for the motilin receptor. |
Experimental Workflows and Signaling Pathways
Troubleshooting Guides
Issue 1: High variability between replicate wells in a dose-response experiment.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure your cell suspension is homogenous before and during plating.
-
Calibrate your pipettes and use appropriate pipetting techniques.
-
To minimize the "edge effect," consider not using the outermost wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.
-
Issue 2: No observable effect of this compound at tested concentrations.
-
Possible Cause: The concentration range is too low, the incubation time is too short, or the chosen cell line does not express sufficient levels of the ghrelin receptor.
-
Troubleshooting Steps:
-
Test a higher concentration range of this compound (e.g., up to 50 µM).
-
Increase the incubation time with the compound.
-
Verify the expression of the ghrelin receptor (GHS-R1a) in your cell line using techniques like qPCR or Western blotting.
-
Confirm the activity of your this compound stock.
-
Issue 3: Significant cell death observed even at low concentrations of this compound.
-
Possible Cause: The compound is highly cytotoxic to your specific cell line, or the solvent (e.g., DMSO) concentration is too high.
-
Troubleshooting Steps:
-
Use a lower concentration range in your experiments.
-
Reduce the incubation time.
-
Ensure the final concentration of the solvent in your culture medium is non-toxic (typically <0.5% for DMSO). Run a solvent-only control to check for toxicity.
-
Detailed Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common starting range is from 100 µM down to 1 nM. Remove the old medium and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for a desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Calcium Flux Assay
This protocol provides a general framework for measuring intracellular calcium changes.
-
Cell Preparation: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Dye Loading: Prepare a calcium indicator dye loading solution (e.g., Fluo-8 AM or Indo-1 AM) according to the manufacturer's instructions. Remove the culture medium and add the dye loading solution to the cells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye loading.
-
Compound Addition: Prepare your this compound solutions at various concentrations. Use an automated liquid handler or a multichannel pipette to add the this compound solutions to the wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a plate reader equipped for kinetic reads. The excitation and emission wavelengths will depend on the calcium indicator dye used.
-
Data Analysis: Analyze the kinetic data to determine the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
MAPK/ERK Phosphorylation Assay (Western Blot)
This protocol outlines the steps to detect changes in ERK phosphorylation.
-
Cell Treatment: Plate cells and grow them to the desired confluency. Serum-starve the cells for a few hours to reduce basal ERK phosphorylation. Treat the cells with different concentrations of this compound for a specified time (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add an enhanced chemiluminescence (ECL) substrate. Detect the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe it with an antibody for total ERK.
-
Data Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.
References
- 1. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Frontiers | Biased Ghrelin Receptor Signaling and the Dopaminergic System as Potential Targets for Metabolic and Psychological Symptoms of Anorexia Nervosa [frontiersin.org]
improving reproducibility of YIL781 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experiments involving YIL781, a biased ligand of the ghrelin receptor (GHS-R1a).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a biased ligand for the ghrelin receptor (GHS-R1a).[1] It selectively activates the Gαq/11 and Gα12 signaling pathways.[1][2] Unlike the endogenous ligand ghrelin, this compound does not stimulate β-arrestin recruitment.[1][2] This biased agonism leads to specific physiological effects, such as increased food intake and decreased gastric emptying.
Q2: What are the key in vitro experiments to characterize this compound activity?
The primary in vitro assays to characterize this compound's biased agonism include:
-
Calcium (Ca2+) Mobilization Assays: To confirm the activation of the Gαq/11 pathway, which leads to an increase in intracellular calcium levels.
-
β-Arrestin Recruitment Assays: Typically using Bioluminescence Resonance Energy Transfer (BRET), to demonstrate the lack of β-arrestin engagement.
-
Inositol Phosphate (IP) Accumulation Assays: As a downstream measure of Gαq/11 activation.
Q3: What are the expected in vivo effects of this compound administration?
In rodent models, administration of this compound has been shown to:
-
Increase food intake.
-
Decrease gastric emptying.
-
Promote weight loss at certain doses, largely due to reduced food intake.
-
Improve glucose tolerance by promoting glucose-dependent insulin secretion.
Q4: In which experimental model is this compound expected to show agonistic versus antagonistic effects?
This compound displays partial agonism for the Gαq/11 and Gα12 pathways. Its agonistic properties, such as increasing food intake, are more apparent when endogenous ghrelin levels are low. Conversely, it can act as an antagonist for ghrelin-induced β-arrestin recruitment.
Troubleshooting Guides
In Vitro Assays
Issue 1: High background or low signal-to-noise ratio in BRET-based β-arrestin recruitment assays.
-
Possible Cause A: Suboptimal Donor-to-Acceptor Ratio. The ratio of the BRET donor (e.g., Rluc) to the acceptor (e.g., GFP) is critical.
-
Solution: Perform a titration experiment to determine the optimal plasmid transfection ratio for your specific cell line and constructs.
-
-
Possible Cause B: Cell Health and Density. Unhealthy or inconsistently plated cells can lead to variable results.
-
Solution: Ensure cells are healthy, in a logarithmic growth phase, and plated at a consistent density. Use a cell viability assay to confirm cell health.
-
-
Possible Cause C: Reagent Quality. The quality of the substrate (e.g., coelenterazine h) can significantly impact the signal.
-
Solution: Use fresh, high-quality substrate and protect it from light. Prepare substrate solutions immediately before use.
-
Issue 2: Inconsistent results in Ca2+ mobilization assays.
-
Possible Cause A: Variation in cell plating. Uneven cell monolayers can lead to variability in fluorescent dye loading and signal intensity.
-
Solution: Ensure a uniform cell monolayer by optimizing cell seeding density and technique.
-
-
Possible Cause B: Dye Loading and Extrusion. Inconsistent loading of Ca2+-sensitive dyes (e.g., Fura-2 AM, Fluo-4 AM) or active dye extrusion by cells can cause high background or weak signals.
-
Solution: Optimize dye concentration, loading time, and temperature. The use of an inhibitor of organic anion transporters, such as probenecid, can reduce dye extrusion.
-
-
Possible Cause C: Phototoxicity or Photobleaching. Excessive exposure to excitation light can damage cells and bleach the fluorescent dye.
-
Solution: Minimize exposure to the excitation light source by using the lowest effective intensity and shortest possible exposure times.
-
In Vivo Experiments
Issue 3: High variability in food intake measurements in rodents.
-
Possible Cause A: Acclimation and Stress. Insufficient acclimation of animals to the experimental conditions (e.g., housing, handling, injection procedures) can induce stress and alter feeding behavior.
-
Solution: Allow for a sufficient acclimation period (at least one week) before the experiment. Handle animals regularly to minimize stress.
-
-
Possible Cause B: Circadian Rhythm Effects. The timing of compound administration and measurement can significantly impact results, as feeding behavior is under circadian control.
-
Solution: Administer this compound and measure food intake at the same time each day, preferably at the beginning of the dark cycle when rodents are most active and feeding.
-
-
Possible Cause C: Vehicle Effects. The vehicle used to dissolve and administer this compound may have an independent effect on food intake.
-
Solution: Always include a vehicle-treated control group. If the vehicle has a known effect, consider alternative formulations.
-
Issue 4: Inconsistent gastric emptying results.
-
Possible Cause A: Variability in Stomach Content. The amount and type of food in the stomach at the start of the experiment can influence the rate of gastric emptying.
-
Solution: Standardize the fasting period before the experiment to ensure consistent stomach content.
-
-
Possible Cause B: Method of Measurement. Different methods for assessing gastric emptying (e.g., phenol red meal, 13C-spirulina breath test) have varying levels of sensitivity and variability.
-
Solution: Choose a method appropriate for your experimental question and ensure it is performed consistently by the same trained personnel.
-
Experimental Protocols & Data
This compound Signaling Pathway and Experimental Workflow
Caption: this compound signaling pathway and experimental workflow.
Troubleshooting Logic for In Vitro Assays
Caption: Troubleshooting logic for common in vitro assay issues.
Quantitative Data Summary
| Parameter | This compound | Ghrelin (Reference) | Reference |
| Gαq Activation (EC50) | 16 nM | - | |
| Gα11 Activation (EC50) | 53 nM | - | |
| Gαq Efficacy (% of Ghrelin) | 45% | 100% | |
| Gα11 Efficacy (% of Ghrelin) | 43% | 100% | |
| β-arrestin 1 Recruitment | Weak Inverse Agonist | Agonist (EC50: 12 nM) | |
| β-arrestin 2 Recruitment | Weak Inverse Agonist | Agonist (EC50: 14 nM) | |
| β-arrestin 1 Antagonism (IC50) | 314 nM | - | |
| β-arrestin 2 Antagonism (IC50) | 414 nM | - |
Detailed Experimental Protocols
1. BRET Assay for β-Arrestin Recruitment
-
Objective: To measure the recruitment of β-arrestin to the GHS-R1a receptor upon ligand stimulation.
-
Materials:
-
HEK293T cells
-
Expression plasmids for GHS-R1a, β-arrestin-1/2-RlucII (donor), and rGFP-CAAX (acceptor)
-
Transfection reagent
-
White, clear-bottom 96-well plates
-
Coelenterazine h (BRET substrate)
-
BRET-compatible microplate reader
-
-
Methodology:
-
Co-transfect HEK293T cells with plasmids for GHS-R1a, β-arrestin-RlucII, and rGFP-CAAX. The optimal ratio of plasmids should be determined empirically.
-
24 hours post-transfection, plate the cells in white, clear-bottom 96-well plates.
-
48 hours post-transfection, wash the cells with PBS.
-
Add assay buffer containing this compound at various concentrations. For antagonism experiments, pre-incubate with this compound before adding a fixed concentration of ghrelin (e.g., 30 nM).
-
Incubate for the desired time at 37°C.
-
Add coelenterazine h to a final concentration of 5 µM.
-
Immediately measure luminescence at two wavelengths (e.g., 485 nm for RlucII and 530 nm for rGFP) using a BRET-compatible plate reader.
-
Calculate the BRET ratio by dividing the emission at 530 nm by the emission at 485 nm.
-
Plot the BRET ratio against the ligand concentration to generate dose-response curves.
-
2. In Vivo Food Intake Study in Mice
-
Objective: To assess the effect of this compound on food intake.
-
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., saline, DMSO/saline solution)
-
Standard chow
-
Metabolic cages or standard housing with pre-weighed food
-
-
Methodology:
-
Individually house mice and allow them to acclimate for at least one week.
-
Handle mice daily to reduce stress.
-
On the day of the experiment, fast the mice for a standardized period (e.g., 4-6 hours) leading up to the dark cycle.
-
Just before the dark cycle begins, administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Provide a pre-weighed amount of standard chow.
-
Measure food intake at several time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
Analyze the cumulative food intake at each time point and compare between treatment groups.
-
References
Validation & Comparative
YIL781 in Focus: A Comparative Analysis of GHS-R1a Antagonists
For researchers, scientists, and drug development professionals navigating the complex landscape of ghrelin receptor modulation, this guide offers an objective comparison of YIL781 with other notable Growth Hormone Secretagogue Receptor 1a (GHS-R1a) antagonists. Supported by experimental data, this document delves into the performance, mechanism of action, and experimental protocols associated with these compounds.
The ghrelin receptor, GHS-R1a, a G protein-coupled receptor, is a key player in regulating energy homeostasis, appetite, and growth hormone secretion.[1] Its role in these physiological processes has made it a significant target for therapeutic intervention in metabolic disorders. This compound has emerged as a potent and selective GHS-R1a antagonist, demonstrating notable effects on glucose metabolism and appetite.[2][3] This guide provides a comparative overview of this compound against other well-characterized GHS-R1a antagonists, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.
Quantitative Comparison of GHS-R1a Antagonists
The following table summarizes the in vitro binding affinities and functional potencies of this compound and other selected GHS-R1a antagonists. It is important to note that direct comparison of values across different studies should be approached with caution due to potential variations in experimental conditions.
| Compound | Type | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Key In Vivo Effects |
| This compound | Competitive Antagonist / Biased Ligand | 17[1][2] | 11 (Kb) | Improves glucose tolerance, modest effect on weight loss. |
| JMV2959 | Antagonist / Partial Agonist | 32 (IC50) | 19 (Kb) | Reduces ghrelin-induced food intake, no significant effect on body weight when administered alone. |
| PF-5190457 | Inverse Agonist | - | - | Reduced alcohol craving in human studies. |
| Abb13d | Inverse Agonist | - | - | Decreases food intake and gastric emptying. |
Mechanism of Action: Beyond Simple Blockade
This compound acts as a competitive antagonist at the GHS-R1a, directly competing with the endogenous ligand ghrelin for binding. Interestingly, further studies have characterized this compound as a biased ligand. This means it can selectively modulate downstream signaling pathways upon binding to the receptor, offering a more nuanced approach to receptor blockade than simple competitive antagonism. This biased agonism may contribute to its specific in vivo profile, such as its pronounced effects on glucose homeostasis.
In contrast, other antagonists exhibit different mechanisms. JMV2959, for instance, has been described as a partial agonist in the absence of ghrelin, meaning it can weakly activate the receptor on its own. PF-5190457 and Abb13d are classified as inverse agonists, which not only block the action of ghrelin but also reduce the receptor's basal, constitutive activity.
Signaling Pathways and Experimental Workflows
To understand the action of these antagonists, it is crucial to visualize the GHS-R1a signaling cascade and the experimental workflows used to characterize these compounds.
Caption: GHS-R1a signaling pathway upon ghrelin binding and its inhibition by an antagonist.
Caption: General experimental workflow for characterizing GHS-R1a antagonists.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the GHS-R1a.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human GHS-R1a (e.g., HEK293 or CHO cells).
-
Assay Buffer: A suitable buffer is used, for example, 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA.
-
Radioligand: [125I]-His9-Ghrelin is commonly used as the radioligand.
-
Procedure:
-
In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound (e.g., this compound) and the cell membranes.
-
Incubate for 60 minutes at 25°C.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To assess the functional antagonist activity (IC50) of a test compound by measuring its ability to inhibit ghrelin-induced intracellular calcium mobilization.
Methodology:
-
Cell Culture: Use a cell line stably expressing GHS-R1a (e.g., HEK293 or CHO cells).
-
Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Procedure:
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of the test antagonist (e.g., this compound).
-
Stimulate the cells with a fixed concentration of ghrelin (typically at its EC80).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).
-
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the ghrelin-induced calcium signal. IC50 values are calculated from the concentration-response curves.
In Vivo Glucose Tolerance Test
Objective: To evaluate the effect of a GHS-R1a antagonist on glucose homeostasis in an animal model.
Methodology:
-
Animal Model: Use appropriate rodent models, such as male Wistar rats or C57BL/6 mice.
-
Acclimatization and Fasting: Acclimatize the animals and fast them overnight (e.g., 16 hours) before the test.
-
Compound Administration: Administer the test compound (e.g., this compound) or vehicle orally at a specific time point before the glucose challenge.
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg) via oral gavage or intraperitoneal injection.
-
Blood Sampling: Collect blood samples from the tail vein at baseline (0 min) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 min).
-
Glucose Measurement: Measure blood glucose levels using a glucometer.
-
Data Analysis: Calculate the area under the curve (AUC) for the blood glucose concentration-time profile. Compare the AUC between the compound-treated and vehicle-treated groups to assess the improvement in glucose tolerance.
Conclusion
This compound stands out as a potent GHS-R1a antagonist with a biased signaling profile that may offer therapeutic advantages, particularly in the context of metabolic disorders. Its well-characterized effects on glucose homeostasis provide a strong rationale for its further investigation. This guide provides a foundational comparison of this compound with other key GHS-R1a antagonists, highlighting the diversity in their mechanisms of action and in vivo effects. The detailed experimental protocols serve as a valuable resource for researchers aiming to evaluate and compare novel GHS-R1a modulators. As the field continues to evolve, a deeper understanding of the nuanced pharmacology of these compounds will be critical for the development of next-generation therapeutics targeting the ghrelin system.
References
YIL781 Versus Inverse Agonists of the Ghrelin Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of YIL781 with other inverse agonists targeting the ghrelin receptor (GHSR1a), a key regulator of appetite, growth hormone secretion, and metabolism. The following sections present a comprehensive analysis of their performance based on available experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.
Introduction to Ghrelin Receptor Modulation
The ghrelin receptor, a G protein-coupled receptor (GPCR), exhibits high constitutive activity, meaning it can signal even in the absence of its endogenous ligand, ghrelin. This basal signaling is implicated in maintaining appetite and energy homeostasis. Inverse agonists are a class of ligands that not only block the action of agonists like ghrelin but also reduce the receptor's constitutive activity. This makes them attractive therapeutic candidates for conditions such as obesity and metabolic disorders.
This compound has been characterized as a ghrelin receptor antagonist and, more specifically, as a biased partial agonist. Unlike true inverse agonists that suppress all signaling pathways, this compound selectively activates the Gαq/11 and Gα12 pathways while acting as an antagonist or weak inverse agonist for β-arrestin recruitment. This nuanced mechanism of action distinguishes it from classical inverse agonists and warrants a detailed comparison.
Comparative Performance Data
This section summarizes the quantitative data for this compound and selected ghrelin receptor inverse agonists: Abb13d, PF-5190457, and JMV2959. The data has been compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Binding Affinity
The binding affinity of a ligand for its receptor is a critical parameter, often expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower value indicates a higher affinity.
| Compound | Binding Affinity (Ki/Kd) [nM] | Species | Radioligand | Source |
| This compound | 17 (Ki) | Human | [3H]-MK-677 | [1] |
| Abb13d | 0.09 (Ki) | Not Specified | [3H]-MK-677 | [1] |
| PF-5190457 | 3 (Kd) | Human | Not Specified | [2][3] |
| JMV2959 | 32 (IC50) | Human | 125I-[His9]-ghrelin | [4] |
Functional Activity
The functional activity of these compounds is assessed through various cellular assays that measure their effect on downstream signaling pathways.
This assay measures the activation of the Gαq/11 pathway, which leads to the production of inositol phosphates. Inverse agonists are expected to decrease basal IP levels, while agonists increase them.
| Compound | Intrinsic Activity | Potency (IC50/EC50) | Source |
| This compound | Partial Agonist | Not explicitly stated as a single value | |
| Abb13d | Inverse Agonist | Not explicitly stated as a single value | |
| PF-5190457 | Inverse Agonist | Not available in direct comparison | |
| JMV2959 | Antagonist (no effect on basal IP) | Not applicable |
β-arrestin recruitment is a key event in GPCR desensitization and can also initiate G protein-independent signaling.
| Compound | Antagonistic Potency (IC50) vs. Ghrelin | Intrinsic Activity | Source |
| This compound | 314 nM (vs. β-arrestin 1), 414 nM (vs. β-arrestin 2) | Weak Inverse Agonist | |
| Abb13d | 2.3 µM (vs. β-arrestin 1), 2.5 µM (vs. β-arrestin 2) | Weak Inverse Agonist | |
| PF-5190457 | Not available in direct comparison | Not available in direct comparison | |
| JMV2959 | Not available in direct comparison | Not available in direct comparison |
In Vivo Effects
Preclinical studies in animal models provide insights into the physiological effects of these compounds.
| Compound | Effect on Food Intake | Effect on Gastric Emptying | Animal Model | Source |
| This compound | Reduced | Modestly delayed at high doses | Diet-induced obese mice | |
| Abb13d | Not explicitly stated | Not explicitly stated | ||
| PF-5190457 | Suppressed | Delayed | Rats, Healthy humans | |
| JMV2959 | Reduced | Not explicitly stated | Rats |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the ghrelin receptor signaling pathways and a general workflow for GPCR functional assays.
Caption: Ghrelin receptor signaling pathways.
References
Validating the In Vivo Effects of YIL781: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo effects of YIL781, a biased agonist for the ghrelin receptor (GHS-R1a), with alternative compounds. It is designed for researchers, scientists, and drug development professionals to objectively evaluate its performance based on available experimental data.
Mechanism of Action and Signaling Pathway
This compound is a small molecule that acts as a biased ligand for the ghrelin receptor (GHS-R1a). Unlike the endogenous ligand ghrelin, which activates multiple signaling pathways, this compound selectively activates the Gαq/11 and Gα12 pathways.[1] This biased agonism offers the potential for targeted therapeutic effects while avoiding the side effects associated with the activation of other signaling cascades, such as those involving β-arrestin.
Comparative In Vivo Performance
The in vivo effects of this compound have been evaluated in various rodent models, primarily focusing on its impact on food intake, body weight, and glucose metabolism. This section compares the performance of this compound with other GHS-R1a modulators, YIL-870 (an antagonist) and Abb13d (an inverse agonist).
Food Intake and Body Weight
| Compound | Animal Model | Dose & Route | Key Findings | Reference |
| This compound | Male C57BL/6 Mice | Not specified | Increased food intake. | [1] |
| YIL-870 | Diet-Induced Obese (DIO) Male C57BL/6 Mice | 10 mg/kg, oral | Reduced food intake and promoted up to 15% weight loss due to selective loss of fat mass.[2][3] | [2] |
| Abb13d | Not specified | Not specified | Decreased food intake. |
Glucose Homeostasis
| Compound | Animal Model | Dose & Route | Key Findings | Reference |
| This compound | Rat | 0.3 mg/kg, oral | Improved glucose homeostasis in an intraperitoneal glucose tolerance test (IPGTT) by promoting insulin secretion. Caused a 23% decrease in glucose AUC. | |
| YIL-870 | Rat | 10 mg/kg, oral | Improved glucose homeostasis in an IPGTT. Caused a 17% decrease in glucose AUC. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and comparison.
Diet-Induced Obesity (DIO) Mouse Model for Body Weight and Food Intake Studies
This protocol is based on studies evaluating GHS-R1a antagonists in promoting weight loss.
Protocol Details:
-
Animal Model: Male C57BL/6 mice, 6 weeks of age at the start of the diet regimen.
-
Diet: Mice are fed a high-fat diet (e.g., D12451 from Research Diets, containing 45% kcal from fat) for 16-20 weeks to induce obesity. Control animals are fed a standard low-fat diet.
-
Housing: Mice are singly housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Treatment: Diet-induced obese mice are randomized into treatment groups. Compounds (e.g., YIL-870 at 10 mg/kg) or vehicle are administered orally once daily.
-
Measurements: Body weight and food intake are recorded daily. Food intake can be measured by weighing the provided food daily.
-
Body Composition: Fat and lean mass are measured at the beginning and end of the study using nuclear magnetic resonance (NMR).
Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol is a standard method to assess glucose metabolism in rodents.
Protocol Details:
-
Animal Model: Rats or mice.
-
Fasting: Animals are fasted overnight (e.g., 12-16 hours) with free access to water.
-
Compound Administration: The test compound (e.g., this compound, YIL-870) or vehicle is administered orally.
-
Baseline Glucose: After a set period post-dosing (e.g., 5 hours for YIL-870), a baseline blood glucose measurement (t=0) is taken from the tail vein.
-
Glucose Challenge: A glucose solution (e.g., 2 g/kg body weight) is administered via intraperitoneal injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after the glucose injection (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Conclusion
This compound, as a biased agonist of the GHS-R1a, demonstrates distinct in vivo effects compared to non-biased antagonists and inverse agonists. While it shows a potential role in modulating glucose homeostasis, its effect on increasing food intake contrasts with the anorexigenic and weight-reducing properties of GHS-R1a antagonists like YIL-870. The choice between these compounds will depend on the desired therapeutic outcome. The detailed protocols and comparative data presented in this guide are intended to aid researchers in designing and interpreting future in vivo studies in this area.
References
YIL781: A Comparative Analysis of a Biased Ghrelin Receptor Ligand
For researchers and professionals in drug development, understanding the nuanced pharmacological profiles of novel compounds is paramount. This guide provides a head-to-head comparison of YIL781, a biased ligand of the ghrelin receptor (GHS-R1a), with other research compounds. The data presented is compiled from preclinical studies to illuminate the unique signaling and physiological effects of this compound.
This compound is distinguished as a biased agonist, selectively activating the Gαq/11 and Gα12 signaling pathways of the ghrelin receptor, without recruiting β-arrestin.[1] This contrasts with ghrelin, the endogenous full agonist, which activates multiple G-protein pathways and β-arrestin. This guide will delve into the comparative pharmacology of this compound against other compounds such as the inverse agonist Abb13d and the full agonist JMV-1843, providing a framework for its potential therapeutic applications and research use.
Quantitative Comparison of In Vitro Pharmacology
The following table summarizes the in vitro activity of this compound and comparator compounds at the ghrelin receptor.
| Compound | Target | Assay Type | Parameter | Value |
| This compound | GHS-R1a | Gαq Activation | EC50 | 16 nM |
| Gα11 Activation | EC50 | 53 nM | ||
| Gαq Activation (% of ghrelin) | Emax | 45% | ||
| Gα11 Activation (% of ghrelin) | Emax | 43% | ||
| Abb13d | GHS-R1a | Gαq Inverse Agonism | IC50 | 335 nM |
Table 1: In vitro pharmacological parameters of this compound and Abb13d at the ghrelin receptor. Data compiled from BRET-based biosensor assays.[2]
In Vivo Study Comparisons
Head-to-head in vivo studies have revealed distinct physiological effects of this compound compared to other ghrelin receptor modulators.
Food Intake
In rat models, this compound administered during the light phase (when ghrelin levels are low) significantly increased food intake within the first 30 minutes, demonstrating its partial agonist activity.[2] In contrast, the inverse agonist Abb13d did not show any effect under these conditions.
Gastric Emptying
This compound was found to decrease gastric emptying, a physiological response also observed with the inverse agonist Abb13d. This suggests that the Gαq/11 pathway, which this compound selectively activates, may not be the primary driver of ghrelin-induced gastric emptying.
Seizure Activity
In a mouse kindling model of epilepsy, this compound treatment resulted in longer and more severe seizures compared to saline-treated controls. Specifically, the total seizure duration was significantly higher in the this compound-treated group (119.9 ± 14.10 s) compared to the control group (39.75 ± 10.85 s). This pro-convulsive effect contrasts with the anticonvulsive effects observed with the full ghrelin receptor agonist JMV-1843.
| Compound | Model | Effect on Seizures | Total Seizure Duration (s) |
| This compound | Mouse Kindling Model | Pro-convulsive | 119.9 ± 14.10 |
| Saline (Control) | Mouse Kindling Model | - | 39.75 ± 10.85 |
| JMV-1843 | Mouse Kindling Model | Anticonvulsive | Fewer and less severe seizures (qualitative) |
Table 2: Comparative effects of this compound and other compounds on seizure activity.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams illustrate the signaling pathways of the ghrelin receptor and a typical experimental workflow for assessing G-protein activation.
Caption: Ghrelin receptor signaling pathways activated by different ligands.
Caption: Workflow for BRET-based G-protein activation assay.
Experimental Protocols
Bioluminescence Resonance Energy Transfer (BRET)-based G-protein Activation Assay
This assay was utilized to directly measure the activation of specific G-protein subtypes.
-
Cell Line: Human Embryonic Kidney (HEK) 293T cells.
-
Transfection: Cells were transiently co-transfected with plasmids encoding the human ghrelin receptor (GHS-R1a) and BRET-based biosensors for specific G-protein subunits. These biosensors consist of a Gα subunit fused to Renilla luciferase (Rluc) and a Gβγ subunit fused to a fluorescent protein (e.g., YFP).
-
Assay Procedure:
-
Transfected cells were seeded into 96-well plates.
-
Cells were washed with a buffer (e.g., HBSS) and then incubated with the luciferase substrate (e.g., coelenterazine h).
-
Test compounds (this compound, Abb13d, or ghrelin) were added at various concentrations.
-
The BRET signal was measured using a microplate reader capable of detecting both luciferase and fluorescent emissions.
-
-
Data Analysis: The BRET ratio was calculated as the ratio of the fluorescence emission to the luciferase emission. A change in the BRET ratio upon ligand addition indicates a conformational change in the G-protein complex, signifying activation (separation of Gα and Gβγ subunits). Dose-response curves were generated to determine EC50 or IC50 values.
In Vivo Food Intake Study in Rats
This experiment aimed to assess the effect of this compound on food intake.
-
Animals: Male Sprague-Dawley rats.
-
Housing: Animals were individually housed and maintained on a standard light-dark cycle.
-
Procedure:
-
On the day of the experiment, compounds were administered at the beginning of the light phase, a period when rats typically have low food intake and circulating ghrelin levels are minimal.
-
This compound or Abb13d was administered (e.g., via intraperitoneal injection).
-
Pre-weighed food was provided, and food intake was measured at specific time points (e.g., 30 minutes) after compound administration.
-
-
Statistical Analysis: Food intake between different treatment groups was compared using appropriate statistical tests, such as a Student's t-test.
Mouse Kindling Model for Seizure Activity
This model was used to evaluate the pro- or anti-convulsive effects of the compounds.
-
Animals: Male C57BL/6J mice.
-
Kindling Procedure: A sub-convulsive dose of a chemical convulsant (e.g., pentylenetetrazol) was administered repeatedly to induce a progressive and permanent increase in seizure susceptibility.
-
Compound Administration: this compound, JMV-1843, or saline (as a control) was administered prior to the final convulsant challenge in fully kindled mice.
-
Seizure Assessment: Seizure activity was observed and scored based on a standardized behavioral scale (e.g., Racine's scale). Electroencephalography (EEG) recordings were used to monitor and quantify seizure duration and frequency.
-
Data Analysis: Behavioral scores and EEG parameters (total seizure duration, average seizure duration) were compared between treatment groups using statistical methods such as a two-way repeated measures ANOVA or Mann-Whitney test.
References
Differential Effects of YIL781 and Full Agonists on the Ghrelin Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of YIL781 and full agonists targeting the ghrelin receptor (GHS-R1a). This compound, a notable selective ligand for the ghrelin receptor, exhibits a complex pharmacological profile, having been characterized as an antagonist, partial agonist, and a biased ligand. This complexity distinguishes its effects from those of full agonists, which robustly activate the full spectrum of downstream signaling pathways. This document summarizes key quantitative data, details experimental methodologies, and visualizes the distinct signaling mechanisms to facilitate a deeper understanding of their differential activities.
Data Presentation: Quantitative Comparison of this compound and Full Agonists
The following tables summarize the in vitro and in vivo quantitative data for this compound and representative full agonists of the ghrelin receptor.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Target Receptor | Assay Type | Parameter | Value |
| This compound | GHS-R1a | Competitive Radioligand Binding ([¹²⁵I]-Ghrelin) | Ki | 17 nM[1] |
| GHS-R1a | β-arrestin 1 Recruitment (BRET) | Antagonist pA₂ | 314 nM[2] | |
| GHS-R1a | β-arrestin 2 Recruitment (BRET) | Antagonist pA₂ | 414 nM[2] | |
| GHS-R1a | Gαq/11 Signaling | Agonist Activity | Partial Agonist (Specific EC₅₀/Eₘₐₓ not available) | |
| GHS-R1a | Gα12 Signaling | Agonist Activity | Partial Agonist (Specific EC₅₀/Eₘₐₓ not available) | |
| Ghrelin | GHS-R1a | Gq Activation (BRET) | EC₅₀ | 1.8 ± 0.5 nM |
| GHS-R1a | Gq Activation (BRET) | Eₘₐₓ | 100% | |
| GHS-R1a | Gi2 Activation (BRET) | EC₅₀ | 1.6 ± 0.4 nM | |
| GHS-R1a | Gi2 Activation (BRET) | Eₘₐₓ | 100% | |
| GHS-R1a | Gob Activation (BRET) | EC₅₀ | 1.9 ± 0.6 nM | |
| GHS-R1a | Gob Activation (BRET) | Eₘₐₓ | 100% | |
| MK-0677 | GHS-R1a | Gq Activation (BRET) | EC₅₀ | 2.1 ± 0.7 nM |
| GHS-R1a | Gq Activation (BRET) | Eₘₐₓ | 134 ± 12% | |
| GHS-R1a | Gi2 Activation (BRET) | EC₅₀ | 13 ± 3 nM | |
| GHS-R1a | Gi2 Activation (BRET) | Eₘₐₓ | 115 ± 9% | |
| GHS-R1a | Gob Activation (BRET) | EC₅₀ | 39 ± 8 nM | |
| GHS-R1a | Gob Activation (BRET) | Eₘₐₓ | 121 ± 11% | |
| JMV 1843 | GHS-R1a | Gq Activation (BRET) | EC₅₀ | 0.8 ± 0.2 nM |
| GHS-R1a | Gq Activation (BRET) | Eₘₐₓ | 100% | |
| GHS-R1a | Gi2 Activation (BRET) | EC₅₀ | 4.8 ± 1.1 nM | |
| GHS-R1a | Gi2 Activation (BRET) | Eₘₐₓ | 100% | |
| GHS-R1a | Gob Activation (BRET) | EC₅₀ | 5.2 ± 1.3 nM | |
| GHS-R1a | Gob Activation (BRET) | Eₘₐₓ | 100% |
Table 2: In Vivo Effects on Food Intake
| Compound | Species | Dose and Administration | Effect on Food Intake |
| This compound | Rat | Intracerebroventricular | Increased food intake during the light phase (low endogenous ghrelin)[3] |
| Rat | Intracerebroventricular | No significant effect during the dark phase (high endogenous ghrelin)[3] | |
| Ghrelin | Human | Intravenous infusion | Increased ad libitum energy intake in both lean and obese subjects |
| Rat | Intracerebroventricular | Increased food intake |
Signaling Pathways
The differential effects of this compound and full agonists stem from their distinct engagement of downstream signaling pathways upon binding to the ghrelin receptor.
Caption: Differential signaling of this compound and full agonists at the ghrelin receptor.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Activation
This protocol is adapted from methodologies described for monitoring G-protein activation.
Objective: To quantify the activation of specific G-protein subtypes (e.g., Gαq, Gαi) by ligands at the ghrelin receptor.
Materials:
-
HEK293T cells
-
Expression plasmids for GHS-R1a, a Renilla luciferase (Rluc)-tagged Gα subunit, and a Venus-tagged Gγ subunit.
-
Cell culture medium (DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Coelenterazine h (BRET substrate)
-
96-well white opaque microplates
-
BRET-compatible plate reader
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect cells with plasmids encoding GHS-R1a, Rluc-Gα, and Venus-Gγ using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24-48 hours post-transfection.
-
-
Assay Preparation:
-
Harvest transfected cells and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Dispense 90 µL of the cell suspension into each well of a 96-well white opaque microplate.
-
-
Ligand Addition and BRET Measurement:
-
Prepare serial dilutions of this compound, full agonists, and vehicle control in assay buffer.
-
Add 10 µL of the ligand dilutions to the respective wells.
-
Add coelenterazine h to a final concentration of 5 µM.
-
Immediately measure luminescence at two wavelengths using a BRET-compatible plate reader: one for the Rluc emission (e.g., 485 nm) and one for the Venus emission (e.g., 530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the emission intensity at the acceptor wavelength (530 nm) by the emission intensity at the donor wavelength (485 nm).
-
Plot the BRET ratio against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
-
Caption: Workflow for the G-protein activation BRET assay.
β-Arrestin Recruitment Assay
This protocol is based on established BRET-based assays for monitoring β-arrestin recruitment.
Objective: To measure the recruitment of β-arrestin to the ghrelin receptor upon ligand stimulation.
Materials:
-
HEK293T cells
-
Expression plasmids for GHS-R1a tagged with Rluc and β-arrestin tagged with a fluorescent protein (e.g., Venus or GFP).
-
Cell culture and transfection reagents as described for the G-protein activation BRET assay.
-
Coelenterazine h
-
96-well white opaque microplates
-
BRET-compatible plate reader
Procedure:
-
Cell Culture and Transfection:
-
Follow the same procedure as for the G-protein activation BRET assay, but co-transfect cells with plasmids for GHS-R1a-Rluc and Venus-β-arrestin.
-
-
Assay and Data Analysis:
-
The assay procedure and data analysis are identical to the G-protein activation BRET assay. An increase in the BRET ratio indicates ligand-induced recruitment of β-arrestin to the receptor.
-
In Vivo Food Intake Study
This protocol provides a general framework for assessing the effects of ghrelin receptor ligands on food intake in rodents.
Objective: To evaluate the in vivo efficacy of this compound and full agonists on food consumption.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
This compound and full agonist compounds
-
Vehicle solution (e.g., saline or DMSO/saline mixture)
-
Standard laboratory chow
-
Metabolic cages for individual housing and food intake monitoring
-
Apparatus for intracerebroventricular (ICV) or intraperitoneal (IP) injections
Procedure:
-
Animal Acclimation and Housing:
-
Individually house animals in metabolic cages and allow them to acclimate for at least one week.
-
Maintain a regular light-dark cycle (e.g., 12:12 hours).
-
Provide ad libitum access to food and water during the acclimation period.
-
-
Compound Administration:
-
On the day of the experiment, administer the test compound (this compound or full agonist) or vehicle via the desired route (e.g., ICV or IP) at the beginning of the light or dark phase.
-
-
Food Intake Measurement:
-
Immediately after injection, provide a pre-weighed amount of food.
-
Measure cumulative food intake at various time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food and any spillage.
-
-
Data Analysis:
-
Calculate the cumulative food intake for each animal at each time point.
-
Compare the food intake between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Caption: Workflow for an in vivo food intake study.
References
- 1. YIL 781 hydrochloride | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 2. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Encoding the β-Arrestin Trafficking Fate of Ghrelin Receptor GHSR1a: C-Tail-Independent Molecular Determinants in GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
Validating YIL781's Role in Insulin Secretion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of YIL781, a ghrelin receptor antagonist, with other insulin secretagogues. The information presented herein is intended to aid in the evaluation of this compound's potential as a therapeutic agent for conditions requiring enhanced insulin secretion. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Executive Summary
This compound is a selective antagonist of the ghrelin receptor (GHS-R1a) with a binding affinity (Ki) of 17 nM.[1] Ghrelin, the endogenous ligand for this receptor, is known to suppress glucose-stimulated insulin secretion (GSIS). By blocking this interaction, this compound effectively promotes the release of insulin in a glucose-dependent manner. This guide compares the performance of this compound with established insulin secretagogues from different drug classes, including GLP-1 receptor agonists (liraglutide, exenatide), a DPP-4 inhibitor (sitagliptin), and a sulfonylurea (glimepiride). The available data suggests that this compound and other ghrelin receptor antagonists hold promise for improving glucose homeostasis.
Performance Comparison of Insulin Secretagogues
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data has been compiled from various studies, and direct comparison should be made with caution due to potential differences in experimental conditions.
Table 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Pancreatic Islets
| Compound | Mechanism of Action | Species | Glucose Concentration (mM) | Compound Concentration | Effect on Insulin Secretion | Citation(s) |
| This compound | Ghrelin Receptor (GHS-R1a) Antagonist | Mouse | 8.3 | 1 µM | Counteracted ghrelin-inhibited insulin release, restoring it to levels seen with glucose alone. | [1] |
| This compound | Ghrelin Receptor (GHS-R1a) Antagonist | Rat | 20 | 1 µM | Fully blocked 25% suppression of insulin secretion induced by 10 nM ghrelin. No effect in the absence of ghrelin. | [2] |
| Liraglutide | GLP-1 Receptor Agonist | Human | 16 | 10 nM | ~1.8-fold increase in insulin secretion compared to glucose alone. | [3] |
| Exenatide | GLP-1 Receptor Agonist | Rat | 8.3 and 16.7 | 20 nM | 3-4 fold potentiation of GSIS at both glucose concentrations. | [4] |
| Sitagliptin | DPP-4 Inhibitor | Human | 20 | 100 nM (72h pre-culture) | Significant improvement in GSIS compared to control islets. | |
| Glimepiride | Sulfonylurea (KATP Channel Blocker) | Rat | 5 to 8.33 | Pharmacological Concentration | Strongly stimulated biphasic insulin release. |
Table 2: In Vivo Efficacy in Glucose Tolerance Tests
| Compound | Animal Model | Dose | Route of Administration | Effect on Glucose Excursion | Effect on Insulin Levels | Citation(s) |
| This compound | Lean Wistar Rat | 10 mg/kg | Oral | 23% decrease in glucose AUC. | Increased insulin secretion. | |
| YIL-870 | Lean Wistar Rat | 10 mg/kg | Oral | 17% decrease in glucose AUC. | Promoted glucose-dependent insulin secretion. | |
| Liraglutide | Diabetic BALB/c Mice | 200 µg/kg (twice daily) | Subcutaneous | Improved glucose tolerance. | Improved glucose-dependent insulin secretion. | |
| Exenatide | Healthy Volunteers | 5 µg | Subcutaneous | Accelerated rate of glucose disappearance by 2.4-fold. | Increased first-phase insulin secretion 1.9-fold. | |
| Sitagliptin | HIP Rat (Type 2 Diabetes Model) | Not specified | Not specified | Restrained the increase in blood glucose concentration. | Partially preserved β-cell function. | |
| Glimepiride | Lean Type 2 Diabetic Subjects | 1 mg | Oral | Significant reduction in fasting and postprandial blood glucose. | Significant increase in insulin levels, peaking at 4 hours. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Isolation of Pancreatic Islets and In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To assess the direct effect of a compound on insulin secretion from pancreatic islets in response to varying glucose concentrations.
Protocol:
-
Islet Isolation:
-
Pancreatic islets are isolated from rodents (e.g., C57BL/6J mice or Wistar rats) by collagenase digestion of the pancreas.
-
The pancreas is perfused with a collagenase solution via the common bile duct.
-
The digested tissue is then purified by density gradient centrifugation (e.g., using Ficoll or Histopaque).
-
Isolated islets are hand-picked under a microscope and cultured overnight in a suitable medium (e.g., RPMI-1640) to allow for recovery.
-
-
GSIS Assay:
-
Groups of size-matched islets (e.g., 10 islets per replicate) are pre-incubated for 1-2 hours in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).
-
The islets are then transferred to fresh KRB buffer containing either a low (basal) or high (stimulatory) glucose concentration (e.g., 2.8 mM and 16.7 mM, respectively).
-
Test compounds (e.g., this compound, liraglutide) are added to the appropriate wells at the desired concentrations.
-
The islets are incubated for a defined period (e.g., 1 hour) at 37°C.
-
At the end of the incubation, the supernatant is collected to measure the amount of secreted insulin.
-
The islets can be lysed to measure the total insulin content.
-
Insulin concentrations are determined using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data is typically expressed as insulin secreted per islet or as a percentage of total insulin content.
-
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
Objective: To evaluate the effect of a compound on glucose disposal and insulin secretion in a living organism.
Protocol:
-
Animal Preparation:
-
Rodents (e.g., rats or mice) are fasted overnight (typically 12-16 hours) with free access to water.
-
Baseline blood glucose is measured from a tail vein sample using a glucometer.
-
-
Compound Administration:
-
The test compound (e.g., this compound) or vehicle is administered at the desired dose and route (e.g., oral gavage or intraperitoneal injection) at a specified time before the glucose challenge.
-
-
Glucose Challenge:
-
A sterile glucose solution (e.g., 2 g/kg body weight) is administered via intraperitoneal injection.
-
-
Blood Sampling and Analysis:
-
Blood samples are collected from the tail vein at various time points after the glucose injection (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
Blood glucose levels are measured immediately at each time point.
-
For insulin measurements, blood is collected into tubes containing an anticoagulant and a protease inhibitor. Plasma is then separated by centrifugation and stored at -80°C until analysis by ELISA or RIA.
-
-
Data Analysis:
-
The area under the curve (AUC) for both glucose and insulin is calculated to quantify the overall response.
-
Statistical analysis is performed to compare the effects of the test compound to the vehicle control.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
